molecular formula C7H5N3O3S B1314543 2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 873544-81-1

2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1314543
CAS No.: 873544-81-1
M. Wt: 211.2 g/mol
InChI Key: XSSDSSPIQOEITG-UHFFFAOYSA-N
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Description

2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The unique arrangement of atoms within its structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with an amino acid or its ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific arrangement of functional groups, which allows for versatile chemical modifications and interactions with a wide range of biological targets. This versatility makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

2-amino-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c8-7-9-4(11)2-1-3(6(12)13)14-5(2)10-7/h1H,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSDSSPIQOEITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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